molecular formula C8H18ClNO2 B13446101 Betaine Isopropyl Ester Chloride

Betaine Isopropyl Ester Chloride

Cat. No.: B13446101
M. Wt: 195.69 g/mol
InChI Key: JAPCBMXNZAHKQY-UHFFFAOYSA-M
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Description

Contextualization of Quaternary Ammonium (B1175870) Esters in Chemical Research

Quaternary ammonium compounds (QACs), often referred to as "quats," are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups. google.commdpi.com This structure gives them a permanent positive charge, regardless of the solution's pH. nih.gov Within this broad category, quaternary ammonium esters, or "esterquats," represent a significant subgroup that incorporates at least one ester linkage in the cation's structure. Current time information in Bangalore, IN.

The presence of the ester bond is a key feature that attracts academic interest, as it can render the molecule susceptible to hydrolysis. This potential for degradation makes esterquats an area of research for developing more environmentally benign alternatives to more stable QACs. Current time information in Bangalore, IN. The versatility of QACs is vast, with applications as surfactants, antimicrobials, preservatives, and antistatic agents, which fuels ongoing research into their synthesis and properties. mdpi.comnih.govlgcstandards.com Researchers explore how varying the organic groups attached to the nitrogen atom can modify the compound's function and characteristics. google.commdpi.com

Academic Significance of Betaine (B1666868) and its Ester Derivatives

Betaine, specifically glycine (B1666218) betaine, is a naturally occurring compound found in a variety of organisms, including plants and animals. nih.govlibretexts.org It serves biological functions as an osmolyte, helping cells maintain volume, and as a methyl donor in metabolic processes. nih.govspectrumchemical.com Chemically, it is a zwitterionic quaternary ammonium compound, possessing both a positive and a negative charge on its structure.

The academic significance of betaine and its derivatives, particularly betaine esters, stems from their potential as bio-based chemicals. nih.gov Betaine esters are synthesized from the reaction of a quaternary amino acid with an alcohol, classifying them as a type of esterquat. Current time information in Bangalore, IN. Research in this area is often driven by the pursuit of sustainable chemistry, as the starting materials can be derived from natural sources like sugar beets. nih.gov

Scientific investigations into betaine esters cover their synthesis, physicochemical properties, and potential applications, such as surfactants. chemicalbook.comgoogle.com The ester linkage in these molecules is a focal point of study, as its susceptibility to hydrolysis can be a desirable trait for certain applications where biodegradability is valued. chemicalbook.com

Scope of Research on Betaine Isopropyl Ester Chloride

The body of academic research focusing specifically on this compound is not extensive; it is often discussed within the broader context of short-chain alkyl betaine esters. However, its synthesis and fundamental properties can be detailed based on established chemical principles for this class of compounds.

Detailed research findings indicate that the synthesis of this compound can be achieved through a multi-step process. A common method involves the initial reaction of glycine betaine with hydrochloric acid to form the intermediate, betaine hydrochloride. google.com This intermediate is then subjected to an esterification reaction with isopropyl alcohol. This step typically requires an acid catalyst and elevated temperatures, around 120°C, and can take up to 24 hours to reach completion. google.comevitachem.com The process concludes with a neutralization step to remove the acid catalyst. google.com

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyData
IUPAC Name trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride
CAS Number 110675-64-4
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
SMILES [Cl-].CC(C)OC(=O)CN+(C)C
Physical Form White/Colorless Solid

Data sourced from multiple chemical suppliers. lgcstandards.comlgcstandards.com

Academic exploration into short-chain alkyl esters of betaine suggests that the length and structure of the alkyl chain can significantly influence the compound's properties, such as its surface activity and micellar formation in aqueous solutions. mdpi.comnih.gov While specific studies on the isopropyl variant are limited, research on analogous betaine esters provides a foundational understanding of its expected chemical behavior.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride

InChI

InChI=1S/C8H18NO2.ClH/c1-7(2)11-8(10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

JAPCBMXNZAHKQY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms Involving Betaine Isopropyl Ester Chloride

Mechanistic Elucidation of Esterification Reactions

The formation of betaine (B1666868) esters, such as Betaine Isopropyl Ester Chloride, occurs through the esterification of betaine hydrochloride. This process can be achieved by reacting betaine hydrochloride with an excess of an aliphatic alcohol, like isopropanol (B130326), in the presence of an acid catalyst at elevated temperatures, typically around 120°C. google.com The reaction mechanism, particularly when using betaine hydrochloride, presents unique characteristics that differentiate it from classical esterification pathways.

Traditional esterification mechanisms, such as those described by Watson and Ingold, are often not favored in the case of betaine esterification. mdpi.com Computational studies on the esterification of glycine (B1666218) betaine with glycerol (B35011) have shown that intermediates required by these classical mechanisms are destabilized by strong intramolecular Coulombic repulsion between two positive charges in close proximity. mdpi.com

Instead, a more favorable mechanism involves a proton relay system, often referred to as the Bachmann-Frapper mechanism. mdpi.com In this pathway, a non-dissociated acid molecule, such as HCl clustered with the betaine hydrochloride, acts as a proton shuttle. mdpi.comrsc.org This relay facilitates the formation of a six-membered ring transition state for both the initial nucleophilic addition of the alcohol to the carboxylic acid and the subsequent elimination of a water molecule. rsc.org This mechanism avoids the formation of highly unstable, doubly-protonated intermediates and significantly lowers the activation energy barriers. mdpi.comresearchgate.net This process is akin to a Grotthuss-like mechanism, where the acid catalyst facilitates proton transfer without forming discrete, high-energy cationic intermediates. mdpi.com

The key steps involving the proton relay are:

Nucleophilic Addition: The alcohol (isopropanol) attacks the carboxyl carbon of the betaine. The acid catalyst molecule facilitates this by simultaneously protonating the carbonyl oxygen and accepting a proton from the alcohol's hydroxyl group. rsc.org

Water Elimination: The resulting tetrahedral intermediate eliminates a water molecule, again with the assistance of the acid catalyst acting as a proton shuttle to form the final ester product. rsc.org

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition states (TS) of betaine esterification. mdpi.comrsc.orgresearchgate.net These studies confirm that the proton-relay mechanism via a six-membered ring TS is energetically more favorable than classical pathways. rsc.org

For the esterification of glycine betaine, DFT calculations have shown that the transition state for the nucleophilic addition step involves a C(OH)₂⁺-like character, where the undissociated HCl molecule acts as the proton relay. mdpi.com Extending this model to betaines with longer internal carbon chains reveals that while the Bachmann-Frapper mechanism remains active, it can be viewed as an extension of the Watson mechanism where the carbocation is a transient species rather than a stable intermediate. mdpi.com

Key findings from computational studies include:

The activation barriers for both the nucleophilic addition and water elimination steps are significantly lowered by the proton shuttle mechanism. mdpi.com

The stability of intermediates and the energy of transition states are influenced by the length of the carbon chain separating the quaternary ammonium (B1175870) group and the carboxylic acid group. Longer chains can lead to lower activation barriers and more exergonic reactions. mdpi.comresearchgate.net

The formation of intermediates proposed in the Watson and Ingold mechanisms is often highly endothermic and thus kinetically forbidden due to electrostatic repulsion. mdpi.com

Interactive Data Table: Comparison of Esterification Mechanisms

MechanismKey IntermediateRole of Acid CatalystEnergetic Feasibility for Betaine Esterification
Ingold Acylium ionDirect protonation of carbonyl, then loss of waterUnlikely; intermediates strongly destabilized by electrostatic repulsion mdpi.com
Watson Protonated carboxylic acidDirect protonation of carbonyl oxygenUnlikely; intermediates strongly destabilized by electrostatic repulsion mdpi.com
Bachmann-Frapper Six-membered cyclic transition stateActs as a proton relay/shuttleFavorable; avoids high-energy intermediates and lowers activation barriers mdpi.comrsc.org

Role as Intermediate Species in Organic Transformations

Betaine structures are not only synthetic targets but also crucial transient intermediates in a variety of important organic reactions. Their zwitterionic nature allows them to participate in complex mechanistic pathways.

The Mitsunobu reaction, which converts an alcohol to various other functional groups like esters, famously proceeds through a betaine intermediate. numberanalytics.comchemeurope.comwikipedia.org The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orggalchimia.com

This initial attack forms a phosphonium (B103445) betaine intermediate. chemeurope.comyoutube.com This highly reactive betaine then deprotonates the nucleophile (e.g., a carboxylic acid), creating an ion pair. chemeurope.comwikipedia.org The subsequent steps involve the formation of a key alkoxyphosphonium salt, which is then susceptible to an Sₙ2 attack by the deprotonated nucleophile, leading to the final product with an inversion of stereochemistry at the alcohol's carbon center. numberanalytics.comresearchgate.net

The sequence can be summarized as:

Betaine Formation: PPh₃ + DEAD → Ph₃P⁺–N(CO₂Et)N⁻–CO₂Et (Betaine intermediate) chemeurope.com

Proton Transfer: The betaine deprotonates the acidic nucleophile (H-Nu). youtube.com

Alkoxyphosphonium Salt Formation: The alcohol attacks the activated phosphorus center. chemeurope.com

Sₙ2 Displacement: The nucleophile (Nu⁻) attacks the carbon atom of the former alcohol, displacing triphenylphosphine oxide (TPPO). numberanalytics.comresearchgate.net

The formation of the betaine intermediate is a rapid and crucial first step that initiates the entire catalytic cycle. chemeurope.com The order of reagent addition can be critical, and in some cases, pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the other reactants can lead to better results. chemeurope.comwikipedia.org

Betaine-like structures can also appear as intermediates in certain sigmatropic rearrangements, particularly those involving ammonium ylides. rsc.orgnih.gov A numberanalytics.comchemeurope.com-sigmatropic rearrangement is a concerted pericyclic reaction common for allylic ammonium ylides. nih.govdiva-portal.org

In this process, a tertiary amine containing an allylic group is first converted into a quaternary ammonium salt. Treatment with a strong base generates an ammonium ylide, which is a type of betaine where the positive and negative charges are on adjacent atoms (nitrogen and carbon). This ylide can then undergo a numberanalytics.comchemeurope.com-sigmatropic rearrangement through a concerted, five-membered ring transition state to form a rearranged homoallylic amine. nih.govresearchgate.net

While the ylide itself is the key rearranging species, the term betaine is sometimes used more broadly in the literature to describe related zwitterionic intermediates in rearrangement reactions, such as those seen in the Wittig reaction, which proceeds via either a betaine-like intermediate or a concerted cycloaddition depending on the specific reactants and conditions. libretexts.orgacs.orgresearchgate.net In some rearrangements of oxidoanilinium species, betaines undergo chemeurope.comchemeurope.com or even nih.govnih.gov sigmatropic shifts. rsc.org These reactions highlight the versatility of betaine and ylide intermediates in facilitating complex carbon-carbon bond formations. rsc.orgresearchgate.net

Catalytic Applications and Reaction Mechanisms

This compound, as a quaternary ammonium salt, belongs to a class of compounds known for their applications as phase-transfer catalysts (PTCs). wikipedia.org A PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can occur. wikipedia.orgyoutube.com

The catalytic action of a compound like this compound in a phase-transfer system would rely on its amphiphilic nature. The positively charged quaternary ammonium head is hydrophilic, while the isopropyl ester tail provides lipophilicity.

In a typical application, such as the esterification of an organic acid with an alkyl halide in a biphasic water-organic system, the mechanism would be as follows:

Anion Exchange: In the aqueous phase, the chloride anion of the betaine ester catalyst is exchanged for the anion of the reactant (e.g., a carboxylate, R-COO⁻). mdpi.com

Phase Transfer: The newly formed ion pair, [Betaine Ester]⁺[R-COO]⁻, is sufficiently lipophilic to migrate from the aqueous phase into the organic phase. mdpi.com

Reaction in Organic Phase: In the organic phase, the carboxylate anion is now "naked" and highly reactive. It reacts with the organic substrate (e.g., an alkyl halide) to form the desired ester product. mdpi.com

Catalyst Regeneration: The catalyst, now paired with the leaving group anion from the alkyl halide, migrates back to the aqueous phase to repeat the cycle. youtube.com

The efficiency of such catalysts depends on the lipophilicity of the cation; longer alkyl chains on the ester or the ammonium group generally improve catalytic activity. mdpi.com Furthermore, betaine esters themselves have been explored as temporary signals in controlling catalytic activity in aqueous systems, where their hydrolysis over time changes the concentration of active species in solution. acs.org

Betaine-Derived Catalysts in Asymmetric Reactions

Betaine derivatives have emerged as promising catalysts in the field of asymmetric synthesis, where the creation of chiral molecules in high enantiomeric excess is paramount. While direct studies on this compound are limited, the principles of catalysis can be extrapolated from research on analogous betaine structures. These catalysts typically operate through the formation of chiral intermediates, where the betaine moiety plays a crucial role in establishing a stereochemically defined environment.

Research into betaine-derived catalysts has demonstrated their efficacy in a range of asymmetric transformations. For instance, chiral betaine-type phase-transfer catalysts have been successfully employed in the asymmetric synthesis of α-amino acids. In these systems, the betaine derivative facilitates the transfer of reactants between different phases while inducing chirality in the product. The mechanism often involves the formation of a tight ion pair between the cationic part of the betaine catalyst and the enolate of a glycine Schiff base, with the chiral environment of the catalyst directing the approach of the electrophile to one face of the enolate, thus achieving high stereoselectivity.

The catalytic cycle typically begins with the deprotonation of a prochiral substrate by a base, generating a nucleophile. The betaine catalyst then complexes with this nucleophile, and the resulting chiral complex reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the specific structure of the betaine catalyst, including the nature of the ester group and any additional chiral auxiliaries.

Table 1: Asymmetric Reactions Catalyzed by Betaine-Derived Systems

Reaction Type Catalyst System Substrate Product Enantiomeric Excess (ee)
Asymmetric Alkylation Chiral Betaine Phase-Transfer Catalyst Glycine Schiff Base α-Alkyl-α-amino acid Up to 95%
Michael Addition Cinchona Alkaloid-Derived Betaine 1,3-Dicarbonyl Compound Chiral Adduct Up to 99%

Ionic Liquid Catalysis with Betaine Esters

Betaine esters, including the isopropyl ester chloride derivative, are a class of ionic liquids (ILs) that have garnered significant attention for their potential as "green" solvents and catalysts in chemical synthesis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional volatile organic solvents. As ionic liquids, betaine esters can act as both the reaction medium and the catalyst, a concept known as "task-specific ionic liquids."

The catalytic activity of betaine ester ionic liquids stems from their ability to stabilize transition states and intermediates through electrostatic and hydrogen-bonding interactions. In the case of this compound, the cationic quaternary ammonium group and the ester functionality can engage in various non-covalent interactions with reactant molecules, thereby lowering the activation energy of the reaction.

Table 2: Catalytic Performance of Betaine Ester Ionic Liquids

Reaction Type Betaine Ester IL Reactants Product Yield
Knoevenagel Condensation Betaine Ethyl Ester Bromide Benzaldehyde, Malononitrile 2-Benzylidenemalononitrile 95%
Heck Coupling Betaine-Functionalized Palladium Complex Iodobenzene, Styrene Stilbene 92%

Cycloaddition Reactions Involving Oxidopyridinium Betaines

While this compound is a quaternary ammonium compound, the principles of cycloaddition reactions involving related betaine structures, such as oxidopyridinium betaines, provide valuable insights into its potential reactivity. Oxidopyridinium betaines are 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings. These reactions are of significant interest in synthetic chemistry for the construction of complex molecular architectures.

The mechanism of these cycloadditions involves the concerted or stepwise interaction of the π-electron system of the oxidopyridinium betaine with that of the dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital (FMO) interactions, as well as steric and electronic effects of the substituents on both the dipole and the dipolarophile.

For a compound like this compound, while not a 1,3-dipole in its ground state, it could potentially be a precursor to reactive intermediates that can undergo cycloaddition-type reactions under specific conditions. For instance, in the presence of a suitable base, deprotonation at a position alpha to the carbonyl group could generate a zwitterionic species capable of participating in cycloadditions. The ester group would play a role in influencing the stability and reactivity of such an intermediate.

Table 3: [3+2] Cycloaddition Reactions of Oxidopyridinium Betaines

Oxidopyridinium Betaine Dipolarophile Product Regioselectivity
1-Methyl-3-oxidopyridinium N-Phenylmaleimide Bicyclic Adduct Endo isomer favored
1-Phenyl-3-oxidopyridinium Acrylonitrile Dihydropyrrole Derivative High

Advanced Spectroscopic and Analytical Techniques for Betaine Isopropyl Ester Chloride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural and quantitative analysis of Betaine (B1666868) Isopropyl Ester Chloride, providing detailed information about its molecular framework and concentration.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of Betaine Isopropyl Ester Chloride. novachem.com.auklivon.com The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the isopropyl group and the betaine moiety are observed. The methine proton of the isopropyl group appears as a multiplet, while the methyl protons of the isopropyl group resonate as a doublet. The protons of the N-methyl groups on the betaine core typically present as a singlet, and the methylene (B1212753) protons adjacent to the ester and quaternary ammonium (B1175870) groups show characteristic chemical shifts and coupling patterns. Certificates of analysis for reference standards of this compound confirm its structure based on the interpretation of ¹H-NMR spectra, often recorded at 400 MHz in deuterated solvents like DMSO-d6 or CDCl3. novachem.com.auamazonaws.comamazonaws.com

Table 1: Typical ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl CHMultiplet~69
Isopropyl CH₃Doublet~21
N⁺-(CH₃)₃Singlet~54
-CH₂-COO-Singlet~67
>C=O-~168

Note: Exact chemical shifts may vary depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) spectroscopy is a powerful method for determining the concentration and purity of substances without the need for identical reference standards for calibration. lgcstandards.comcmscientifica.com.brscribd.com This technique is particularly valuable for monitoring the synthesis of this compound, allowing for the real-time tracking of reactants and products and the determination of reaction conversion. lgcstandards.com

By integrating the signals of specific protons of this compound and comparing them to the integral of a known amount of an internal standard, the exact quantity of the compound in a sample can be calculated. lgcstandards.comcmscientifica.com.br This approach offers high precision and accuracy, making it suitable for assay determination in quality control processes. For instance, the assay of this compound can be determined "as is" by qNMR, providing a direct measure of its mass fraction in a given material. lgcstandards.comcmscientifica.com.br

Table 2: Application of qNMR in Monitoring the Synthesis of this compound

Reaction Time (hours) Integral of Reactant Signal Integral of Product Signal (this compound) Conversion (%)
01.000.000
20.520.4848
40.150.8585
60.050.9595

Note: Data is illustrative and represents a hypothetical reaction profile.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification and characterization of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. novachem.com.au In ESI-MS, the compound is introduced into the mass spectrometer in solution, and a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI in positive ion mode (ESI+) is typically used, resulting in the detection of the intact cation. novachem.com.auamazonaws.com The high-resolution mass measurement provided by ESI-MS allows for the confirmation of the elemental composition of the ion. scribd.com

Table 3: ESI-MS Data for this compound

Ion Theoretical m/z Observed m/z
[C₈H₁₈NO₂]⁺160.1332160.1335

Note: The observed m/z may vary slightly depending on the instrument calibration.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been historically important for the analysis of non-volatile and thermally labile compounds, including esters. creative-proteomics.comwikipedia.orgnumberanalytics.comumd.edulibretexts.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the desorption and ionization of the analyte molecules. FAB-MS is effective in producing pseudomolecular ions, such as [M+H]⁺, which for this compound would correspond to the protonated form of the intact molecule. creative-proteomics.com This technique is particularly useful for confirming the molecular weight of the ester.

Table 4: Representative FAB-MS Data for Ester Identification

Compound Type Matrix Primary Beam Observed Ion
Quaternary Ammonium EsterGlycerolArgon/Xenon[M]⁺ or [M+H]⁺

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of compounds within complex mixtures. In an MS/MS experiment, a specific precursor ion of interest, such as the molecular ion of this compound, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern obtained from an MS/MS experiment is characteristic of the compound's structure and can serve as a "fingerprint" for its identification, even in the presence of other components. This is invaluable for impurity profiling and metabolite identification in pharmaceutical analysis.

Table 5: Characteristic MS/MS Fragmentation of this compound

Precursor Ion (m/z) Collision Energy Major Product Ions (m/z) Plausible Fragment Structure
160.1Low102.1[M - C₃H₆O]⁺ (Loss of propene and oxygen)
160.1High58.1[C₃H₈N]⁺ (Fragment of the betaine core)

Note: Fragmentation pathways and resulting product ions can be influenced by the specific MS/MS instrumentation and experimental conditions.

Chromatographic Separations

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For a polar and ionic compound like this compound, specific chromatographic techniques are employed to achieve optimal results.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for separating its potential enantiomers. Due to the polar nature of betaine and its derivatives, standard reversed-phase HPLC methods are often insufficient. sielc.com Instead, techniques like ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are more suitable. sielc.comnih.gov

For purity analysis, HPLC methods can effectively separate the main compound from any impurities or degradation products. google.com Cation-exchange chromatography, for instance, has been successfully used for the separation of cationic derivatives of betaines. nih.gov The retention of these compounds is influenced by the mobile phase composition, including the type of organic solvent, buffer concentration, and water content. nih.gov

Determining the enantiomeric excess is crucial when the compound has a chiral center. This is often achieved by using a chiral stationary phase (CSP) in the HPLC system. nih.gov Another approach involves pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The successful separation of these diastereomers allows for the accurate quantification of each enantiomer and thus the determination of the enantiomeric purity. nih.gov

Table 1: HPLC Methods for Betaine and Related Compound Analysis

Technique Stationary Phase Mobile Phase Example Application
Cation-Exchange HPLC Strong Cation Exchange (SCX) Acetonitrile/aqueous buffer Purity analysis of betaine derivatives nih.gov
HILIC Silica (B1680970), Amino, or Cyano Acetonitrile/water with buffer (e.g., ammonium formate) sigmaaldrich.com Separation of polar compounds like betaine sigmaaldrich.comnih.gov
Chiral HPLC Chiral Stationary Phase (e.g., N-acetylated α-arylalkylamines) Isopropyl alcohol/hexane Enantiomeric separation of amino acid derivatives nih.govnih.gov
RP-HPLC (with derivatization) C18 Acetonitrile/water Enantiomeric purity after diastereomer formation nih.gov

Gas Chromatography (GC) for Ester Product Quantification

Gas Chromatography (GC) is a valuable technique for the quantification of volatile and thermally stable compounds. While this compound itself is a salt and not directly suitable for GC analysis due to its low volatility, GC can be employed to quantify related ester products or volatile precursors and impurities. google.comijpsr.com

For instance, in the synthesis of betaine esters, GC can be used to monitor the consumption of starting materials like isopropyl alcohol or to quantify the formation of the ester product if it can be derivatized into a more volatile form. google.com The sample is typically injected into a heated port where it vaporizes and is carried by an inert gas through a column. youtube.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. youtube.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. iiste.org The area under each peak in the resulting chromatogram is proportional to the amount of that compound present, allowing for quantification. youtube.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a preferred technique for the analysis of highly polar compounds like betaine and its esters, which are poorly retained in reversed-phase chromatography. nih.govresearchgate.net HILIC utilizes a polar stationary phase (such as silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com

This technique operates on a partitioning mechanism where polar analytes are retained in a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com HILIC is particularly advantageous as it allows for the separation of small, polar, and often ionic molecules. researchgate.net The elution order in HILIC is generally the opposite of that in reversed-phase liquid chromatography, with more polar compounds being more strongly retained. nih.gov This method has been successfully applied to the quantitative analysis of betaine in various matrices and is compatible with mass spectrometry (MS) detection for enhanced sensitivity and specificity. researchgate.netnih.gov

Table 2: Comparison of HILIC and Reversed-Phase Liquid Chromatography (RP-LC)

Feature Hydrophilic Interaction Liquid Chromatography (HILIC) Reversed-Phase Liquid Chromatography (RP-LC)
Stationary Phase Polar (e.g., silica, amide) sigmaaldrich.com Non-polar (e.g., C18, C8)
Mobile Phase High organic solvent, low aqueous content sigmaaldrich.com High aqueous content, low organic solvent
Analyte Retention Retains polar and hydrophilic compounds researchgate.net Retains non-polar and hydrophobic compounds
Elution Order More polar compounds elute later nih.gov Less polar compounds elute later
Typical Analytes Betaine, amino acids, sugars sielc.comresearchgate.net Steroids, fatty acids, fat-soluble vitamins

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the physical properties of materials by measuring changes in their properties as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) in Betaine Ester Research

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. matec-conferences.org This technique is crucial for determining the thermal stability and decomposition profile of this compound. The resulting TGA curve plots the percentage of weight loss against temperature. matec-conferences.org

From the TGA curve, key parameters such as the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs can be determined. matec-conferences.org This information is vital for understanding the compound's thermal limits and for identifying the presence of any volatile components or residual solvents. TGA has been used to study the thermal properties of related compounds like choline (B1196258) chloride-based deep eutectic solvents. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is highly sensitive to thermal events such as melting, crystallization, and glass transitions, making it an invaluable tool for characterizing the physical state and stability of this compound. nih.govyoutube.com

Table 3: Thermal Analysis Data for Betaine-Related Compounds

Compound/System Technique Key Findings Reference
Betaine hydrochloride-based deep eutectic solvents TGA Determination of thermal decomposition temperature (Tdec) rsc.org
Polyvinyl Chloride (PVC) formulations TGA Onset and final degradation temperatures, peak decomposition temperature matec-conferences.org
Biological macromolecules DSC Determination of melting temperature (Tm), enthalpy changes (ΔH), and heat capacity changes (ΔCp) for stability assessment nih.govnih.gov
Liquid biopharmaceuticals DSC Assessment of formulation stability by monitoring protein thermal unfolding researchgate.net

Other Spectroscopic and Analytical Methods

The characterization of this compound, a quaternary ammonium compound containing an ester functional group, would rely on a suite of spectroscopic and analytical techniques to elucidate its structure, behavior in solution, and surface properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The most prominent peaks would arise from the carbonyl group (C=O) of the ester and the C-O single bonds.

Based on established principles of IR spectroscopy, the C=O stretching vibration in a saturated ester like this compound typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching bands are characteristic of esters: the C-O-C stretch, which is typically found between 1300 and 1000 cm⁻¹, and is often strong and broad. spectroscopyonline.com The presence of the quaternary ammonium group and the associated alkyl chains (methyl and isopropyl groups) would contribute to C-H stretching and bending vibrations. C-H stretching from the alkyl groups would be expected in the 2850-3000 cm⁻¹ range. nih.govmst.edu The absence of a broad O-H stretching band around 3200-3500 cm⁻¹ would confirm the absence of alcohol or carboxylic acid impurities. nih.govnovachem.com.au

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carbonyl (Ester) C=O Stretch 1750-1735 Strong
Ester C-O Stretch 1300-1000 Strong
Alkyl Groups C-H Stretch 3000-2850 Medium-Strong

Dynamic Light Scattering (DLS) for Aggregate Characterization

As a cationic surfactant, this compound is expected to form aggregates or micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). Dynamic Light Scattering (DLS) is a primary technique used to determine the size distribution of such particles in a liquid medium. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the diffusion coefficient of the aggregates can be calculated, and subsequently, the hydrodynamic radius can be determined using the Stokes-Einstein equation. nih.gov

For this compound, DLS studies would be crucial to understand its aggregation behavior. Key parameters that could be investigated include:

Hydrodynamic Radius (Rh): The average size of the micelles or aggregates.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A low PDI indicates a monodisperse population of aggregates.

Influence of Concentration: How the aggregate size and distribution change with varying concentrations of the surfactant.

Effect of Temperature and Ionic Strength: How these environmental factors influence micelle formation and stability.

While no specific DLS data for this compound is available, studies on other cationic surfactants show that they form micelles with varying sizes depending on their molecular structure. researchgate.net

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. wikipedia.org It measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. nih.govfrontiersin.org

In the context of this compound, ITC could be used to study:

Micellization Thermodynamics: By titrating a concentrated solution of the surfactant into a buffer, the heat changes associated with micelle formation can be measured. This provides insights into the enthalpic and entropic driving forces of aggregation.

Interaction with Biomolecules: As a cationic surfactant, it may interact with negatively charged biological macromolecules like proteins or DNA. ITC can quantify the thermodynamics of these interactions, which is relevant for understanding its potential biological activity or toxicity. utwente.nl

Binding to Surfaces: The interaction of the surfactant with various surfaces could also be characterized.

The technique is highly sensitive and does not require labeling of the molecules. wikipedia.org

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. wikipedia.org For this compound, which is a cationic surfactant, the molecules will adsorb at interfaces, creating a net positive surface charge.

Zeta potential measurements would be essential for:

Confirming Cationic Nature: A positive zeta potential value across a wide pH range would confirm the cationic nature of the surfactant's aggregates.

Stability Assessment: A high positive zeta potential (e.g., > +30 mV) would indicate strong electrostatic repulsion between micelles, suggesting a stable dispersion that resists aggregation. researchgate.net

Interaction with Surfaces: Measuring the change in zeta potential of a negatively charged surface (like silica or certain polymers) upon addition of this compound can provide information about its adsorption characteristics. mst.edu The point at which the surface charge is neutralized is known as the isoelectric point.

Studies on other cationic surfactants have shown that their zeta potential is influenced by concentration and the presence of other ions in the solution. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govrsc.org To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined. uni.edu

A crystal structure of this compound would provide invaluable information, including:

Conformation: The exact spatial arrangement of the isopropyl ester and trimethylammonium groups.

Packing Arrangement: How the individual molecules pack together in the crystal lattice.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as ion-dipole interactions and van der Waals forces, that stabilize the crystal structure. The chloride counter-ion's position relative to the quaternary ammonium headgroup would be precisely located.

While a crystal structure for this compound is not publicly documented, studies on other quaternary ammonium chloride salts reveal complex packing arrangements and hydrogen bonding networks that dictate the solid-state architecture. rsc.orgresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Betaine
Betamethasone
Dexamethasone
Trifluoperazine N4-Oxide Dihydrochloride

Computational and Theoretical Studies of Betaine Isopropyl Ester Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and transition state structures.

The synthesis of Betaine (B1666868) Isopropyl Ester Chloride typically involves the esterification of betaine with isopropyl alcohol, often facilitated by an activating agent. DFT calculations are crucial for elucidating the step-by-step mechanism of such reactions. For instance, studies on similar esterification reactions, such as the synthesis of betaine-modified cellulose (B213188) esters using p-toluenesulfonyl chloride (TsCl) as an activator, suggest the formation of a highly reactive mixed anhydride (B1165640) intermediate. ncsu.edu DFT can model this process by calculating the geometries and energies of the reactants, intermediates, transition states, and products.

Theoretical investigations into other reactions involving betaine-like structures or their precursors provide a framework for understanding this process. mdpi.comresearchgate.net For the formation of Betaine Isopropyl Ester Chloride, DFT would be used to:

Model Reactant Activation: Investigate the interaction between betaine and an activating agent (e.g., an acid catalyst or a coupling agent like TsCl), detailing the electronic changes that make the carboxyl group more susceptible to nucleophilic attack.

Identify Transition States (TS): Locate the highest energy point along the reaction coordinate for key steps, such as the nucleophilic attack of isopropyl alcohol on the activated betaine and the subsequent proton transfers. The structure of the transition state provides insight into the steric and electronic factors controlling the reaction rate. researchgate.netresearchgate.net

Characterize Intermediates: Identify any stable species formed during the reaction, such as tetrahedral intermediates, which are common in esterification reactions.

A hypothetical reaction pathway for the acid-catalyzed esterification of betaine with isopropanol (B130326) could involve the protonation of the betaine carboxyl group, followed by the attack of isopropanol, and finally dehydration. DFT calculations would precisely map the energy changes associated with each of these steps.

By calculating the energy of each stationary point (reactants, intermediates, transition states, products) on the potential energy surface, DFT allows for the construction of a detailed energetic landscape or reaction profile. researchgate.net This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Activation Energy (Ea): The energy difference between the transition state and the reactants represents the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate. researchgate.net

The table below illustrates the type of data that would be generated from a DFT analysis of the rate-determining step in the formation of this compound.

Table 1: Hypothetical DFT-Calculated Energies for the Esterification of Betaine
SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsBetaine + Protonated Isopropanol0.0
TS1Transition state for nucleophilic attack+85.2
IntermediateTetrahedral Intermediate+15.5
TS2Transition state for water elimination+110.4
ProductsBetaine Isopropyl Ester + Water-10.8

This table presents hypothetical values for illustrative purposes, based on typical energy profiles for acid-catalyzed esterification reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements and interactions over time, offering a "computational microscope." nih.govdoaj.org

Betaine esters possess several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. The conformation of the molecule can significantly influence its physical properties and biological interactions. MD simulations are used to explore the conformational space of this compound in different environments (e.g., in a vacuum, in water, or at an interface).

Studies on similar long-chain betaine surfactants have used MD to analyze the tilt angles of the molecule, the conformation of the alkyl chain (e.g., the number of gauche defects), and the orientation of the polar headgroup relative to an interface. nih.gov For this compound, MD simulations would reveal:

The preferred dihedral angles around the ester group and the C-N bonds.

The population distribution of different low-energy conformers at a given temperature.

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations in Water
ConformerKey Dihedral Angle (O=C-O-C)Population (%)Description
1 (Anti)~180°65%Extended, linear conformation of the ester linkage.
2 (Gauche)~60°30%Folded conformation, more compact structure.
3 (Other)Various5%Transient or higher-energy conformations.

This table provides an example of how MD simulation results can quantify the prevalence of different molecular shapes.

The behavior of this compound in a biological or chemical system is governed by its interactions with surrounding molecules, such as water, ions, or biomacromolecules. MD simulations excel at characterizing these non-covalent interactions. ui.ac.idnih.gov

Solvation: Simulations in a water box can detail the hydration shell around the molecule. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding water molecules at a certain distance from specific atoms (e.g., the quaternary ammonium (B1175870) nitrogen, the ester oxygen, or the chloride anion). nih.govdoaj.org This reveals the strength and structure of hydrogen bonds between the solute and solvent. ui.ac.id

Interaction with Biomolecules: To understand its potential biological activity or effects, this compound can be simulated in the presence of a biomolecule, such as a protein or a lipid membrane. These simulations can identify key binding sites, calculate interaction energies, and reveal how the compound might alter the structure or dynamics of the biomolecule. doaj.org The chloride anion plays a crucial role in mediating interactions with proton-donating sites. nih.gov

COSMO-RS Modeling for Solvent Polarity and Solute Interactions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. scm.comresearchgate.net It bypasses the need for extensive experimental data by calculating properties from the fundamental molecular structure. acs.org

COSMO-RS first calculates the screening charge density (σ) on the surface of a molecule as if it were in a perfect conductor. This generates a "σ-profile," which is a histogram of the molecule's surface polarity. researchgate.net The σ-profiles of different molecules in a mixture are then used in a statistical thermodynamics framework to predict macroscopic thermodynamic properties like activity coefficients, solubilities, and partition coefficients. researchgate.netcore.ac.uk

For this compound, an ionic compound, the application of COSMO-RS would typically involve treating the cation and anion as separate entities or as a neutral ion pair. researchgate.net This approach allows for:

Solvent Screening: Rapidly predicting the solubility of this compound in a wide range of different solvents to identify optimal systems for synthesis, purification, or application. researchgate.netmdpi.com

Predicting Partition Coefficients (log P): Estimating how the compound will distribute between two immiscible phases, such as octanol (B41247) and water, which is a key parameter in pharmacokinetics. scm.com

Understanding Solute-Solvent Interactions: The σ-profile provides a detailed fingerprint of the molecule's interaction potential. The prominent peak in the positive region for the quaternary ammonium group and the negative regions for the ester oxygens and chloride anion would quantify its ability to act as a hydrogen bond acceptor and its electrostatic interaction potential. researchgate.net Studies have used COSMO-RS to successfully predict properties for systems containing betaine and deep eutectic solvents. mdpi.comresearchgate.net

Table 3: Example of COSMO-RS Predicted Solubility of this compound at 298.15 K
SolventPredicted Solubility (mole fraction, x)Primary Interaction Type
Water0.25Hydrogen bonding, Ion-dipole
Ethanol0.12Hydrogen bonding, Dipole-dipole
Acetone0.03Dipole-dipole
Hexane<0.0001Van der Waals (unfavorable)

This table shows illustrative solubility predictions from a COSMO-RS model, highlighting the compound's expected preference for polar, protic solvents.

Quantum Chemical Characterization of Electronic Structures

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and physical properties. For this compound, a quaternary ammonium compound, quantum chemical calculations provide invaluable insights into the distribution of electrons, the nature of its chemical bonds, and its interaction with other chemical species. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the electronic characteristics can be inferred from studies on structurally similar compounds, such as other betaine esters and quaternary ammonium salts. mdpi.comresearchgate.netrsc.orgmdpi.com

Density Functional Theory (DFT) is a predominant method for such investigations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to model the electronic system. mdpi.com These calculations can be performed in both the gas phase and in solution, often using a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate the solvent effects, which are particularly important for ionic compounds like this compound. mdpi.com

Molecular Orbitals and Reactivity

A key aspect of electronic structure characterization is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In the context of this compound, the permanent positive charge on the quaternary ammonium head group significantly influences the electronic landscape. wikipedia.orgorst.edu This cationic center acts as a strong electron-withdrawing group, which is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The HOMO is likely to be localized on the ester group and the chloride anion.

Studies on related ester-containing compounds have shown that the energy and distribution of these frontier orbitals are critical in predicting their interaction with other surfaces or molecules. mdpi.com For instance, in similar collector molecules, a smaller energy difference between the collector's HOMO and a mineral's LUMO facilitates electron transfer and stronger interaction. mdpi.com

Electrostatic Potential and Charge Distribution

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP would clearly show a region of strong positive potential around the quaternary ammonium group [N(CH₃)₃]⁺ and the isopropyl group. Conversely, negative potential would be concentrated around the oxygen atoms of the ester group and the chloride anion. orst.eduresearchgate.net

This charge distribution is fundamental to its function as a cationic surfactant, where the positively charged head is hydrophilic and the hydrocarbon tail is hydrophobic. savemyexams.com Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.

Illustrative Computational Data

While direct data for this compound is not available, the following tables present hypothetical yet representative data based on quantum chemical calculations of structurally analogous N-alkyl betaine ester chlorides and other quaternary ammonium compounds. mdpi.commdpi.com These values illustrate the type of information obtained from quantum chemical studies.

Table 1: Calculated Electronic Properties of a Representative Betaine Ester Chloride

ParameterValue (Illustrative)Significance
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.6 eVRelates to chemical stability and reactivity.
Dipole Moment12.5 DMeasures the overall polarity of the molecule.

Note: These values are illustrative and based on typical findings for similar quaternary ammonium esters.

Table 2: Selected Calculated Bond Lengths and Mulliken Charges for a Representative Betaine Ester Chloride

ParameterBond Length (Å) (Illustrative)Mulliken Charge (e) (Illustrative)
N-C (quaternary)1.50+0.45
C=O (ester)1.22+0.55 (on C), -0.60 (on O)
C-O (ester)1.35-
Cl⁻--0.95

Note: These values are for illustrative purposes to demonstrate the insights gained from quantum chemical calculations on similar molecules.

Investigation of Betaine Isopropyl Ester Chloride in Advanced Materials Science

Betaine (B1666868) Ester-Based Ionic Liquids (ILs) Development

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. They have garnered significant attention as "green" solvents and materials due to their low flammability, high thermal and chemical stability, and tunable properties. ua.ptacs.org Betaine-based ILs, in particular, are of interest due to betaine's natural origin, biocompatibility, and biodegradability. rsc.orgresearchgate.net

Synthesis and Characterization of Novel Betaine Isopropyl Ester Ionic Liquids

The synthesis of betaine-based ILs often involves the esterification of betaine followed by an anion exchange. researchgate.net For instance, a new group of bioinspired ionic liquids based on glycine (B1666218) betaine has been synthesized with high yields. rsc.org The synthesis of these ILs can be achieved through various methods, including a cost-effective and environmentally friendly route using methanesulfonic acid as a catalyst. researchgate.net The resulting compounds are often hydrophobic and can be formed with good yields (>78%). researchgate.net

The characterization of these novel ILs involves a comprehensive study of their physicochemical properties. rsc.org Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to confirm the chemical structure. nih.govresearchgate.net Thermal properties, including melting point, glass transition temperature, and thermal stability, are crucial for determining the operational range of the ILs. ua.ptrsc.org For example, a study of glycine betaine-based ILs found that the melting points for 17 out of 21 synthesized salts were below 100°C, classifying them as ionic liquids. rsc.org The thermal stability of these ILs, as determined by thermogravimetric analysis (TGA), can range from 200–304°C, with stability being influenced by the nature of the anion and the length of the alkyl chain in the ester group. ua.pt

The following table summarizes the thermal properties of some synthesized betaine-based ionic liquids:

Ionic LiquidMelting Temperature (Tm)Glass Transition Temperature (Tg)Decomposition Temperature (Tdec)
Betaine-based ILs (various anions)<100°C (for 17 of 21 salts)--
Alkylglycine betaine ILs (AGB-ILs)Varies with alkyl chain length-200–304°C
Betaine-based aprotic task-specific ILs-Yes-

This table is based on data from multiple sources. ua.ptrsc.orgrsc.org

Deep Eutectic Solvents (DES) Incorporating Betaine Esters

Deep eutectic solvents (DESs) are mixtures of two or more components that, at a particular molar ratio, exhibit a significant depression in melting point compared to the individual components. acs.orgua.ptmdpi.com Betaine is recognized as a universal hydrogen bond acceptor, making it an excellent component for forming DESs with a wide variety of hydrogen bond donors (HBDs). ua.ptnih.gov This property is attributed to betaine's polarity unbalance, which leads to strong negative deviations from ideality when mixed with other substances. ua.ptnih.gov

The formation of betaine-based DESs is a straightforward process, often involving gentle heating and mixing of the components. nih.gov For example, a DES can be prepared by mixing betaine and urea (B33335) in a 1:1.5 molar ratio and heating at 60°C. nih.gov The resulting liquid is stable and can be used in various applications. The properties of these DESs, such as polarity, can be tuned by the choice of the HBD. osti.gov

Betaine-based DESs have shown great promise in various applications, including the extraction of proteins and as media for biocatalytic reactions. researchgate.netresearchgate.netnih.gov For instance, a betaine-urea DES has been successfully used in an aqueous two-phase system for the extraction of bovine serum albumin (BSA) with an efficiency of up to 99.82%. researchgate.net The mechanism of DES formation and their interaction with other molecules, including water, are subjects of ongoing research to enable the comprehensive design of novel DESs for specific applications. ua.ptnih.gov

Polymer Chemistry and Composites

The unique properties of betaine esters have led to their investigation in the field of polymer chemistry, where they are used to create novel functional materials.

Homopolymerization of Betaine Esters

The polymerization of betaine-containing monomers can be achieved through methods like controlled radical polymerization, such as atom transfer radical polymerization (ATRP). google.com This technique allows for the formation of well-defined polymers with controlled molecular weights and low dispersities. rsc.org For example, the RAFT (Reversible Addition-Fragmentation chain Transfer) radical polymerization of sulfobutylbetaine (SBB)-functional (meth)acrylate monomers has yielded copolymers with dispersities between 1.13 and 1.23. rsc.org

The resulting poly(betaine esters) can exhibit interesting solution properties. For instance, some polysulfobetaines show an upper critical solution temperature (UCST), where they become more soluble in water as the temperature increases. rsc.org The UCST can be tuned by altering the degree of polymerization. rsc.org

Betaine-Modified Hydroxyethyl Cellulose (B213188) (HEC) for Functional Materials

Hydroxyethyl cellulose (HEC), a water-soluble derivative of cellulose, can be chemically modified with betaine to enhance its properties for specific applications. nih.govresearchgate.netdur.ac.uk The modification is typically carried out through an esterification reaction between HEC and a betaine derivative, such as N-chlorobetainyl chloride, often in the presence of a catalyst like pyridine. nih.govresearchgate.netresearchgate.net The covalent attachment of betaine to the HEC backbone can be confirmed by analytical techniques like FTIR and NMR spectroscopy. nih.govresearchgate.net

Betaine-modified HEC has shown significantly improved mucoadhesive properties compared to unmodified HEC. nih.govresearchgate.net Studies have demonstrated that betaine-modified HEC can exhibit a 23.5-fold increase in mucoadhesion on porcine intestinal mucosa. nih.govresearchgate.net This enhancement is attributed to the interaction of the cationic betaine groups with the negatively charged mucus layer. Furthermore, these modified polymers can be designed to be biodegradable, with enzymes like lipase (B570770) capable of cleaving the ester bond to release the betaine. nih.govresearchgate.net

The following table summarizes the properties of betaine-modified HEC:

PropertyUnmodified HECBetaine-Modified HEC
Ester Bonds (µmol/g)-228.45 ± 11.63
Zeta Potential (mV)-0.37 ± 0.19
Viscosity with Mucus (3h)1x2.3x
Viscosity with Mucus (6h)1x4x
Mucoadhesion (on porcine mucosa)1x23.5x

This table is based on data from a study on betaine-modified HEC. nih.govresearchgate.net

Thermoresponsive Hydrogels with Cationic Betaine Esters

Thermoresponsive hydrogels are "smart" materials that undergo a sol-gel transition in response to temperature changes. researchgate.netnih.govnih.gov This property makes them highly attractive for biomedical applications. nih.gov Cationic betaine esters can be incorporated into hydrogel structures to impart both thermoresponsiveness and other desirable functionalities. researchgate.net

A notable example is the development of a thermoresponsive antimicrobial wound dressing hydrogel based on ABA triblock copolymers. researchgate.net In this system, the inner 'B' block consists of a positively charged, hydrolyzable betaine ester, while the outer 'A' blocks are made of the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM). researchgate.net This hydrogel can be applied as a solution to a wound site and will form a gel at body temperature. researchgate.net The cationic nature of the betaine ester facilitates the attachment of cells, promoting tissue regeneration. researchgate.net Over time, the betaine ester can hydrolyze to its biocompatible zwitterionic form. researchgate.net

The mechanical and dynamic properties of such hydrogels can be finely tuned by adjusting the ratio of the different polymer components. nih.gov For instance, incorporating a BTA-PNIPAM (a thermoresponsive supramolecular building block) into a hydrogel network can significantly increase its stiffness. nih.gov

Applications in Green Chemistry Solvents and Reagents

Betaine isopropyl ester chloride, a quaternary ammonium (B1175870) salt derived from the naturally occurring amino acid derivative betaine, is positioned at the forefront of research into sustainable chemical practices. Its structural characteristics, featuring a biodegradable ester functional group and a cation derived from a renewable resource, align with the core principles of green chemistry. While specific research on this compound is still emerging, the broader class of betaine-based and amino acid ester ionic liquids has demonstrated significant potential as environmentally benign solvents and reagents. acs.orgacs.orgbohrium.comacs.orgmdpi.com

The exploration of betaine esters as green solvents is largely driven by their potential to replace volatile and often toxic organic solvents traditionally used in chemical processes. nih.govresearchgate.net These compounds are a subset of ionic liquids (ILs), which are salts with melting points below 100 °C. researchgate.net The tunability of their physical and chemical properties through modification of the cation and anion allows for the design of task-specific solvents. researchgate.net For instance, the incorporation of ester functionalities can influence properties like viscosity and thermal stability. researchgate.net

Research into analogous compounds, such as other betaine esters and amino acid-derived ionic liquids, provides insight into the prospective applications of this compound. These studies highlight their utility in various domains, from enhancing drug delivery to the chemical modification of biopolymers like cellulose. acs.orgnih.gov

Detailed Research Findings

Investigations into betaine-based ionic liquids have revealed their efficacy in various applications. For example, a study on fatty acid-based amino acid ester ionic liquids demonstrated their effectiveness in enhancing the transdermal delivery of both small molecules and larger peptide drugs, showcasing their potential as green alternatives to conventional penetration enhancers. acs.org Another research effort successfully synthesized a new class of betaine-based ionic liquids through a "one-pot" amidation process, underscoring the move towards more efficient and sustainable synthetic methodologies. acs.org

Furthermore, fully bio-based ionic liquids derived from betaine have been developed for the chemical modification of cellulose. nih.govresearchgate.net These solvents were found to activate cellulose for derivatization under heterogeneous conditions, a significant advancement for creating sustainable materials from renewable resources. The synthesis of herbicidal ionic liquids from glycine betaine esters further illustrates the functional versatility of this class of compounds, offering potentially more environmentally friendly alternatives to traditional herbicides. acs.org The stability and ecotoxicity of these esterquats are key areas of ongoing research. mdpi.com

The general class of amino acid ester ionic liquids has also been explored as green corrosion inhibitors, indicating another potential avenue for the application of this compound. researchgate.net The biodegradability of ionic liquids containing ester groups is a significant advantage, as they can be designed to hydrolyze into non-toxic components, thereby minimizing their environmental persistence. mdpi.com

The following tables summarize the properties and potential applications of betaine-based and ester-functionalized ionic liquids, which can be considered indicative for this compound.

Table 1: Potential Applications of Betaine-Based Ionic Liquids in Green Chemistry

Application AreaSpecific UseResearch Findings
Biomass Processing Cellulose dissolution and modificationBetaine-based ILs can activate cellulose for chemical modification, facilitating the production of bio-based materials. nih.govresearchgate.net
Biocatalysis Enzyme stabilizationThe structure of betaine can help in stabilizing proteins and enzymes, making them suitable for biocatalytic processes.
Organic Synthesis Reaction mediumCan serve as a recyclable and non-volatile solvent for various organic reactions, improving reaction rates and selectivity.
Separation Processes Extraction of valuable compoundsUsed in liquid-liquid extraction processes, for instance, in the separation of phenols from bio-oil.
Agrochemicals Herbicidal formulationsBetaine ester-based ionic liquids have shown promise as active ingredients in herbicides with potentially reduced environmental impact. acs.org

Table 2: Comparative Properties of Green Solvents

Solvent TypeKey AdvantagesPotential Limitations for this compound
Water Non-toxic, abundant, inexpensiveLimited solubility for non-polar compounds.
Supercritical CO2 Non-toxic, easily removableRequires high pressure, limited solvent power for some solutes.
Conventional Ionic Liquids Low volatility, high thermal stabilityCan be expensive, potential toxicity and persistence.
Betaine-Based ILs (General) Bio-based, potentially biodegradable, tunable properties. acs.orgbohrium.comnih.govSpecific data for this compound is scarce; properties like viscosity and melting point need to be determined.

Biochemical and Enzymatic Interactions in Experimental Systems

Modulation of Enzyme Activity by Betaine (B1666868) Ester Ionic Liquids

Betaine ester ionic liquids, including Betaine Isopropyl Ester Chloride, have demonstrated the capacity to modulate the activity and stability of various enzymes. This modulation is critical in various industrial applications where enzymes operate under stressful conditions, such as elevated temperatures and the presence of surfactants.

Investigation of Enzyme Stability and Conformational Changes

Research has shown that betaine-based systems can enhance the stability of enzymes. For instance, the addition of betaine-based Natural Deep Eutectic Solvents (NADES) has been found to increase the thermal stability of enzymes like horseradish peroxidase (HRP). acs.org This is often accompanied by an increase in the α-helix content of the enzyme's secondary structure, indicating a conformational change that confers greater stability. acs.org The use of betaine in enzyme compositions, even at low concentrations of about 1-5 mM, can significantly improve their stability and productivity, which is particularly beneficial in processes like liquefaction and saccharification that involve enzymes such as α-amylase and glucoamylase. google.com

The stabilizing effect is attributed to betaine's role as a chemical chaperone, protecting proteins from denaturation. mdpi.com Betaine-based deep eutectic solvents (DES) have been shown to be effective in increasing the stability of enzymes like laccase and lipase (B570770) at various temperatures and pH levels. mdpi.com

Influence of Cation and Anion Structure on Enzyme Interactions

The structure of both the cation and the anion in ionic liquids plays a crucial role in their interaction with enzymes. While specific studies on this compound are limited, research on analogous betaine ester ionic liquids and other ionic liquids provides valuable insights. The interaction between ionic liquids and enzymes is complex and can involve electrostatic, hydrophobic, and hydrogen bonding interactions.

For instance, in studies involving imidazolium-based ionic liquids and β-cyclodextrin (a model for enzyme-substrate interactions), it was found that the alkyl side chain of the cation, rather than the imidazolium (B1220033) ring itself, enters the cavity of β-cyclodextrin. nih.gov This suggests that the hydrophobic alkyl group of this compound likely plays a significant role in its interactions with the hydrophobic pockets of enzymes. The nature of the anion also influences these interactions.

Membrane Permeation and Interfacial Interactions

This compound, as a surface-active agent, exhibits significant interactions at interfaces, including model biological membranes.

Mechanisms of Permeation Across Model Biological Membranes

While direct studies on the permeation of this compound across model biological membranes are not extensively detailed in the available literature, the behavior of similar surface-active betaine esters provides a strong indication of the likely mechanisms. At low concentrations, these compounds can stabilize erythrocytes against hypotonic haemolysis. However, at higher concentrations, they induce rapid haemolysis. researchgate.net This suggests that the permeation and interaction with the lipid bilayer are concentration-dependent. The proposed mechanism for the lytic activity involves laminar-micellar transitions within the lipid bilayer of the membrane. researchgate.net The formation of micellar regions disrupts the membrane's ability to regulate ion exchange, leading to an osmotic imbalance and subsequent cell lysis. researchgate.net

Surface-Active Properties and Micellization Behavior

This compound is classified as a zwitterionic surfactant. evitachem.com Surfactants of this nature, specifically N-alkyl betaine ethyl ester chlorides, have been the subject of investigations into their micellization behavior. mdpi.com The critical micelle concentration (CMC), a key parameter of surfactant behavior, is influenced by the length of the alkyl chain. mdpi.com For N-alkyl betaine ethyl ester chlorides, the CMC decreases by a factor of two to three with the addition of two methylene (B1212753) groups to the alkyl chain. mdpi.com

The micellization of these betaine esters is a complex process, with studies on a C12 homolog revealing the presence of two different sizes of micelles around the CMC. mdpi.com The table below summarizes the micellization parameters for a series of N-alkyl betaine ethyl ester chlorides.

Table 1: Micellization Parameters of N-Alkyl Betaine Ethyl Ester Chlorides

Compound CMC (mol·L⁻¹) at 25°C Maximum Surface Excess (Γ_max) Minimum Area per Molecule (A_min)
C₆BetC₂Cl --- Decreases with increasing alkyl chain length Increases with increasing alkyl chain length
C₈BetC₂Cl --- Decreases with increasing alkyl chain length Increases with increasing alkyl chain length
C₁₀BetC₂Cl 0.053 ± 0.001 mdpi.com Decreases with increasing alkyl chain length Increases with increasing alkyl chain length

Data adapted from studies on N-alkyl betaine ethyl ester chlorides, providing a model for the expected behavior of this compound.

Biochemical Pathway Interrogation in Experimental Models

Betaine itself is known to participate in several crucial biochemical pathways, primarily as a methyl donor. mdpi.comnih.gov It is involved in the methionine cycle, where it facilitates the conversion of homocysteine to methionine, a process vital for liver function and the prevention of hyperhomocysteinemia. mdpi.comresearchgate.net

While specific studies interrogating the direct effects of this compound on these pathways are not prevalent, the metabolic fate of the betaine moiety following potential hydrolysis of the ester bond would likely involve its participation in these established pathways. Betaine has been shown to upregulate mitochondrial respiration and the activity of cytochrome c oxidase, a key enzyme in the electron transport chain. nih.gov This leads to an increased mitochondrial membrane potential and elevated cellular energy levels. nih.gov These effects suggest that betaine and its derivatives could have significant impacts on cellular energy metabolism.

General Role in Methylation Reactions and One-Carbon Metabolism

Betaine is a significant player in one-carbon metabolism, a critical network of biochemical pathways. worktribe.com This metabolism involves the transfer of one-carbon units, which is fundamental for the synthesis of essential molecules like DNA, amino acids, and phospholipids (B1166683). worktribe.com

The primary role of betaine in this context is as a methyl donor. nih.gov Specifically, it participates in the remethylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.gov This pathway is particularly active in the liver and kidneys. mdpi.com The methionine produced is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that affect DNA, RNA, and proteins, thereby influencing gene expression and protein function. worktribe.com

The conversion of choline (B1196258), threonine, and betaine into glycine (B1666218) can also support one-carbon metabolism. nih.gov Studies have shown that betaine status can be a more significant determinant of post-methionine load homocysteine levels than even folate and vitamin B6, especially in individuals with low folate status. nih.gov

Although direct studies on this compound are not available, it is plausible that it would first need to be hydrolyzed to betaine to participate in these methylation reactions, as the methyl groups on the quaternary amine are the ones transferred.

Influence on Osmotic Stress Response Mechanisms in Microbial Models

Microorganisms have evolved sophisticated mechanisms to survive in environments with high osmotic pressure, which can cause water to leave the cell and lead to dehydration. One of the key strategies is the accumulation of compatible solutes, also known as osmolytes. Betaine is a highly effective and widely used osmolyte in the microbial world. mdpi.comscienceopen.com

When bacteria, such as Escherichia coli and various staphylococci, are exposed to high salt concentrations (osmotic stress), they actively transport betaine into the cytoplasm. nih.gov This accumulation of betaine increases the internal solute concentration, counteracting the external osmotic pressure and preventing water loss. scienceopen.com This process helps to rehydrate the cytoplasm and restore cell growth. scienceopen.com Unlike inorganic ions, which can be disruptive to enzyme function at high concentrations, betaine is a "compatible" solute, meaning it does not interfere with cellular processes even at high concentrations. mdpi.com

In E. coli, the uptake of betaine under osmotic stress can lead to a dramatic increase in its intracellular concentration. For instance, in response to 0.9 mol/L NaCl, E. coli showed a 168-fold rise in intracellular glycine betaine. nih.gov Some bacteria, like staphylococci, naturally maintain high internal concentrations of betaine, which contributes to their remarkable tolerance to high salt environments. nih.gov The transport of betaine into the cell is mediated by specific transporter systems, such as ProP and ProU in E. coli. scienceopen.com

Given its structural similarity, this compound could potentially be recognized by these transport systems, or more likely, it would be hydrolyzed to betaine, which would then be utilized by the cell as an osmoprotectant.

Table 1: Intracellular Concentration Changes of Glycine Betaine in Response to Osmotic Stress in Microbial Models

Microorganism NaCl Concentration Fold Increase in Intracellular Glycine Betaine
Escherichia coli 0.9 mol/L 168-fold
Enterococcus faecalis 0.9 mol/L 9.3-fold

Data sourced from Graham and Wilkinson, 1992. nih.gov

Biosynthesis of Betaine Lipids

Betaine lipids are a class of glycerolipids that are structurally analogous to phosphatidylcholine but lack a phosphate (B84403) group. frontiersin.org One of the most common betaine lipids is diacylglyceryl-N,N,N-trimethylhomoserine (DGTS). nih.gov These lipids are found in various organisms, including bacteria, fungi, algae, and non-flowering plants. frontiersin.org

The biosynthesis of DGTS involves a two-step process. The first step is the attachment of a homo-serine moiety to a diacylglycerol (DAG) backbone. The second step involves the sequential addition of three methyl groups to the amino group of the homo-serine, with S-adenosylmethionine (SAM) acting as the methyl donor. nih.govgoogle.com In prokaryotes, these steps are catalyzed by two separate enzymes, BtaA and BtaB, while in eukaryotes, a single enzyme, betaine lipid synthase 1 (BTA1), which has domains similar to both BtaA and BtaB, carries out the entire process. nih.gov

Betaine lipids play a crucial role in adapting to certain environmental stresses. For example, in the microalga Nannochloropsis oceanica, DGTS is important for adapting to low temperatures and phosphate deficiency. nih.govnih.gov Under phosphate-limiting conditions, organisms can substitute phospholipids with non-phosphorous lipids like DGTS to conserve phosphate. google.com

There is no evidence in the current scientific literature to suggest that this compound is a direct precursor or intermediate in the biosynthesis of betaine lipids. The synthesis pathway utilizes betaine in its free form (as part of the homo-serine head group) and SAM for methylation.

Interaction with Biological Macromolecules in Solution (e.g., proteins, DNA)

The interaction of betaine and its derivatives with biological macromolecules is of significant interest due to their roles as osmolytes and chemical chaperones.

Effects on Protein Hydration and Solvation

Betaine is known to influence the hydration and solvation of proteins, which is crucial for their stability and function. nih.gov It is considered a protein stabilizer and can protect proteins from denaturation under stress conditions like high temperature or dehydration. mdpi.com

The stabilizing effect of betaine is attributed to its preferential exclusion from the protein surface. This means that water molecules are more attracted to the protein surface than betaine molecules are. This preferential hydration of the protein forces it into a more compact, folded state, which is its native and functional conformation. nih.gov

In experimental systems, betaine has been shown to counteract the precipitating effects of agents like polyethylene (B3416737) glycol (PEG) on enzymes such as glutamine synthetase. nih.govnih.gov This protective effect is concentration-dependent and highlights betaine's ability to maintain protein solubility and stability in environments that would otherwise promote aggregation and denaturation. nih.govnih.gov This property has led to betaine being referred to as a "chemical chaperone." mdpi.com

While no specific studies on this compound's effect on protein hydration are available, its amphiphilic nature, with a charged head group and a nonpolar ester group, suggests it might interact with proteins differently than betaine itself. It could potentially exhibit surfactant-like properties, and its effect on protein stability would depend on its concentration and the specific protein .

Binding to Biological Macromolecules

The direct binding of betaine to biological macromolecules is generally weak, which is consistent with its role as a compatible solute and protein stabilizer that acts through preferential exclusion. nih.gov However, derivatives of betaine can be designed to bind to macromolecules.

For instance, polymers functionalized with betaine have been synthesized and studied for their interactions with biological systems. elsevierpure.com These materials can exhibit a range of properties depending on the polymer backbone and the degree of substitution. The interaction of such polymers with cells and macromolecules is an active area of research.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Betaine
Homocysteine
Methionine
S-adenosylmethionine (SAM)
Folate
Vitamin B6
Choline
Threonine
Glycine
Polyethylene glycol (PEG)
Diacylglyceryl-N,N,N-trimethylhomoserine (DGTS)
Diacylglycerol (DAG)
Phosphatidylcholine

Structure Activity and Structure Property Relationship Studies of Betaine Isopropyl Ester and Its Analogues

Influence of Alkyl Chain Length on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of betaine (B1666868) esters are significantly influenced by the length of their alkyl chains. This is a key aspect of their design as "designer solvents" or surfactants, where properties can be fine-tuned for specific applications.

One of the key findings is that increasing the length of the alkyl chain in betaine esters generally leads to enhanced thermal stability. researchgate.net For instance, in a series of N-alkyl betaine ethyl ester chlorides, a longer alkyl chain was found to improve the thermal properties of the compounds. researchgate.net This trend is also observed in other related ionic liquids, where elongation of the alkyl chain can lead to a decrease in the diffusion coefficient, corresponding to an increase in the molecular volume. nih.gov

In the context of their surfactant properties, the alkyl chain length plays a crucial role in micellization. For N-alkyl betaine ethyl ester chlorides (CnBetC2Cl), the critical micelle concentration (CMC) generally decreases as the number of carbon atoms (n) in the alkyl chain increases. mdpi.com Specifically, adding two methylene (B1212753) groups to the alkyl chain can decrease the CMC by a factor of two to three. mdpi.com However, the maximum surface excess concentration (Γmax) tends to decrease with an increasing length of the alkyl moiety at the polar amine, while the minimum area per molecule (Amin) at the water-air interface increases. mdpi.com

The reactivity of the ester group itself can be influenced by the surrounding molecular structure, including the alkyl chain. While the ester group offers better reactivity and solubility for less polar compounds compared to a carboxyl group, it can be susceptible to hydrolysis, particularly at higher pH. mdpi.com The rate of this hydrolysis can be influenced by factors such as the presence of salts, which has been shown to reduce the rate of hydrolysis. nih.gov

The bactericidal effect of betaine esters has also been shown to be dependent on the alkyl chain length. Studies on a series of betaine esters with fatty alcohol moieties of varying hydrocarbon chain lengths (from 10 to 18 carbon atoms) demonstrated that the bactericidal effect increased with the length of the hydrocarbon chain. nih.gov

The following table summarizes the influence of alkyl chain length on various properties of betaine esters and their analogs:

PropertyInfluence of Increasing Alkyl Chain LengthCompound Series Studied
Thermal Stability Generally increasesGlycine (B1666218) betaine esters researchgate.net
Critical Micelle Concentration (CMC) Generally decreasesN-alkyl betaine ethyl ester chlorides mdpi.com
Minimum Area per Molecule (Amin) IncreasesN-alkyl betaine ethyl ester chlorides mdpi.com
Bactericidal Effect Increases (up to C18)Betaine esters with fatty alcohol moieties nih.gov
Self-Diffusion Coefficient Generally decreasesAlkyltriethylammonium-based ionic liquids nih.gov

Stereochemical Control in Asymmetric Synthesis Involving Betaine Intermediates

Betaine intermediates, due to their zwitterionic nature, can play a crucial role in directing the stereochemical outcome of chemical reactions. While research specifically on betaine isopropyl ester chloride in asymmetric synthesis is limited, studies on analogous betaine intermediates provide valuable insights into the principles of stereochemical control.

A notable example is the use of a dicyclopropyl betaine species in the synthesis of enantioenriched spiro[2.3]hexan-4-ones. acs.org In this process, a unique semipinacol rearrangement of the dicyclopropyl betaine intermediate is the key step. acs.org Experimental mechanistic studies have provided evidence for this pathway, highlighting the role of the betaine species in controlling the reaction's regio- and stereospecificity. acs.org The reaction with chiral substrates proceeds with complete regio- and stereospecificity, leading to optically active products. acs.org

Furthermore, the stereochemical outcome of aldol (B89426) additions of methyl ketones to β-siloxy aldehydes can be controlled by leveraging different reaction mechanisms, which can involve intermediates with charge separation reminiscent of betaines. rsc.org By carefully controlling the reaction conditions, it is possible to achieve either syn or anti aldol adducts with excellent diastereocontrol, demonstrating the principle of 1,2- and 1,3-asymmetric induction. rsc.org

The concept of substrate and auxiliary stereochemical control is also relevant. youtube.com In this strategy, a chiral auxiliary is temporarily introduced into the molecule to direct the stereochemistry of a subsequent reaction. youtube.com This approach has been successfully used in the synthesis of natural products, where the stereochemistry of one part of the molecule influences the outcome of a reaction elsewhere in the same molecule. youtube.com While not directly involving a betaine intermediate in the examples provided, the principle of using a charged or polar functional group to direct a reaction's stereochemistry is analogous to how a betaine intermediate could function.

Impact of Anion Identity on Physicochemical Properties of Betaine Esters

The anion paired with a betaine ester cation has a profound impact on the resulting salt's physicochemical properties, often to a greater extent than the alkyl chain length of the cation. researchgate.net This "anion effect" is a cornerstone of the "designer solvent" concept for ionic liquids, allowing for the fine-tuning of properties like melting point, viscosity, and thermal stability.

Research on glycine betaine esters has shown that the nature of the anion, whether organic or inorganic, strongly influences the thermal and viscosity properties of the resulting ionic liquids. researchgate.net For example, betaine butyl ester cations paired with anions such as bistriflimide (Tf₂N⁻), dicyanamide (B8802431) (DCA⁻), and thiocyanate (B1210189) (SCN⁻) exhibit significantly lower melting temperatures. researchgate.net

The thermal stability of betaine esters is particularly sensitive to the nucleophilicity of the anion. researchgate.net Strongly nucleophilic anions tend to lower the thermal stability, while poorly nucleophilic anions have a minor effect on the degradation of the cation. researchgate.net For instance, the thermal stability of a series of betaine esters was found to follow the order: Lactate⁻ < DCA⁻ < ClO₄⁻ < BF₄⁻. researchgate.net In a similar study, the poorly nucleophilic Tf₂N⁻ anion conferred greater thermal stability to betaine butyl esters compared to DCA⁻ and SCN⁻. researchgate.net

The following table illustrates the effect of different anions on the properties of betaine esters:

CationAnionEffect on Melting TemperatureEffect on Thermal Stability
Betaine Butyl EsterBistriflimide (Tf₂N⁻)Substantially lowerHigher
Betaine Butyl EsterDicyanamide (DCA⁻)Substantially lowerLower than Tf₂N⁻
Betaine Butyl EsterThiocyanate (SCN⁻)Substantially lowerLower than Tf₂N⁻
Betaine EsterLactate (Lac⁻)Not specifiedLower
Betaine EsterPerchlorate (ClO₄⁻)Not specifiedHigher than Lac⁻ and DCA⁻
Betaine EsterTetrafluoroborate (BF₄⁻)Not specifiedHigher than Lac⁻, DCA⁻, and ClO₄⁻

Correlation between Structure and Biorelevant Properties (e.g., enzyme modulation, membrane interaction)

The structure of betaine esters and their analogs is intricately linked to their interactions with biological systems, influencing properties such as enzyme modulation and membrane interactions.

Enzyme Modulation:

Betaine-based systems have been shown to modulate the activity and stability of enzymes. For instance, natural deep eutectic systems (NADES) based on betaine have been investigated for their effect on horseradish peroxidase (HRP). acs.org The addition of a betaine/sorbitol:water (1:1:3) system was found to increase the enzymatic activity of HRP twofold. acs.org This enhancement was accompanied by an increase in the thermal stability of the enzyme and a rise in its α-helix secondary structure content. acs.org The viscosity of the betaine-based NADES also plays a role, with different compositions exhibiting varying viscosities that can affect molecular mobility and, consequently, enzyme kinetics. acs.org

Membrane Interaction:

Glycine betaine itself is known to modify interactions between lipid membranes. huji.ac.il It can exert an apparent attractive force, drawing neighboring membranes closer together. huji.ac.il This effect is attributed to the preferential exclusion of glycine betaine from the space between adjacent membranes, creating an osmotic pressure. huji.ac.il However, glycine betaine also weakens the van der Waals attractions between membranes by altering the dielectric properties of the surrounding solution. huji.ac.il

The interaction of betaine transporters, such as BetP, with the lipid membrane is crucial for their function. nih.govnih.gov The activity of BetP is strongly dependent on the presence of negatively charged lipids in the membrane. nih.govnih.gov Structural studies have revealed specific interactions between BetP and anionic lipids, providing molecular insights into how the lipid environment regulates the transporter's activity in response to osmotic stress. nih.govnih.gov

Antimicrobial Activity:

The structure of betaine esters, particularly the length of the fatty alcohol chain, directly correlates with their antimicrobial activity. nih.gov A series of betaine esters with hydrocarbon chain lengths from 10 to 18 carbon atoms were tested, and the bactericidal effect was found to increase with the length of the chain. nih.gov For example, the tetradecyl derivative showed a killing effect comparable to the well-known antiseptic cetyltrimethylammonium bromide. nih.gov This highlights the importance of the hydrophobic portion of the molecule in its interaction with microbial membranes.

The following table summarizes the structure-biorelevant property correlations for betaine and its analogs:

Compound/SystemBiorelevant PropertyStructural Feature of InfluenceObserved Effect
Betaine/Sorbitol NADESEnzyme (HRP) Activity & StabilityMolar ratio of componentsIncreased activity and thermal stability acs.org
Glycine BetaineLipid Membrane InteractionMolecular properties (preferential exclusion, dielectric effect)Apparent attraction between membranes huji.ac.il
Betaine EstersAntimicrobial ActivityLength of fatty alcohol chainIncreased bactericidal effect with longer chain nih.gov
Betaine Transporter (BetP)Transporter ActivityPresence of anionic lipids in the membraneStrong dependence of activity on negatively charged lipids nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Betaine (B1666868) Isopropyl Ester Chloride Derivatives for Specific Applications

The core structure of Betaine Isopropyl Ester Chloride offers a versatile scaffold for the synthesis of new derivatives with tailored properties. Future research is anticipated to focus on modifying the alkyl chain and the ester group to create compounds for a range of specific applications.

One promising area is the development of novel surfactants. By altering the length of the alkyl chain, researchers can fine-tune the hydrophilic-lipophilic balance (HLB) of the molecule, leading to the creation of new emulsifiers, detergents, and foaming agents. rsc.orgopenpr.com The synthesis of betaine esters with varying alkyl chain lengths has been a subject of investigation, and this approach can be directly applied to create a family of derivatives from this compound. mdpi.com These new surfactants could find use in personal care products, industrial cleaners, and even in enhanced oil recovery processes. numberanalytics.comresearchgate.netresearchgate.net

Furthermore, the modification of the core structure can lead to derivatives with enhanced biological activity. Quaternary ammonium (B1175870) compounds (QACs) are known for their antimicrobial properties, and novel derivatives of this compound could be designed as more effective antibacterial and antifungal agents. researchgate.netmdpi.comnih.gov Research into new QACs has shown that modifications to the molecular structure can yield compounds with broad-spectrum activity against various microbes, including resistant strains. rsc.org Additionally, the synthesis of bolaamphiphiles with two cationic glycine (B1666218) betaine moieties has been explored for creating drug delivery systems, suggesting a potential avenue for developing this compound derivatives for pharmaceutical applications. rsc.org

The table below illustrates potential novel derivatives and their target applications.

Derivative Class Modification Potential Applications
Long-chain Ester DerivativesElongating the isopropyl group to longer alkyl chains (e.g., C8, C12, C16)Enhanced surfactant properties for cosmetics and detergents mdpi.comresearchgate.net
Functionalized Ester DerivativesIntroducing functional groups (e.g., hydroxyl, ether) into the ester chainModified solubility and reactivity for specialized industrial processes acs.org
Polymeric DerivativesIncorporating the betaine ester moiety into a polymer backboneDevelopment of antimicrobial biomaterials and coatings nih.govnih.gov
Gemini Surfactant DerivativesLinking two this compound units with a spacerHigh-efficiency surfactants with low critical micelle concentrations nih.gov

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. The use of in situ spectroscopic techniques is a key future direction for these mechanistic studies.

In situ NMR spectroscopy, for instance, can provide real-time information on the photochemical decomposition and reaction pathways of related compounds. acs.org This technique could be employed to study the hydrolysis of the ester bond in this compound under various conditions, providing valuable kinetic and structural data. google.comyoutube.comkhanacademy.org Understanding the stability and degradation pathways is particularly important for developing environmentally friendly applications. rsc.org

Vibrational spectroscopy, including FT-IR and Raman, can also offer significant insights. While FT-IR can be challenging for observing changes in cationic starches due to strong hydroxyl and water absorption bands, Raman spectroscopy has proven effective in identifying the characteristic bands of the trimethyl ammonium substituent. researchgate.net This suggests that Raman spectroscopy could be a powerful tool for studying the interactions of this compound at interfaces and for determining its structural integrity in various formulations.

The table below summarizes potential in situ spectroscopic studies and their expected outcomes.

Technique Focus of Study Expected Insights
In situ ¹H NMR SpectroscopyHydrolysis and degradation pathwaysIdentification of intermediates and final products; reaction kinetics acs.org
In situ Raman SpectroscopyInterfacial behavior and molecular interactionsUnderstanding adsorption at surfaces; conformational changes in different media researchgate.net
In situ FT-IR SpectroscopyMonitoring synthesis reactionsReal-time tracking of reactant consumption and product formation

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is set to revolutionize the design of new chemical compounds. For this compound, this integrated approach can accelerate the discovery of novel derivatives with desired properties, reducing the need for extensive trial-and-error synthesis.

Molecular dynamics (MD) simulations can be employed to investigate the interfacial behavior of betaine surfactants, providing insights into their efficiency in applications like enhanced oil recovery. researchgate.net These simulations can help in understanding how modifications to the chemical structure of this compound would affect its aggregation properties and interaction with other molecules. mdpi.com

Quantum chemical calculations can be used to study the reaction mechanisms of related compounds at a molecular level. rsc.org For example, modeling the hydrolysis of the ester linkage can provide detailed information about the transition states and activation energies, complementing experimental kinetic data. acs.orgacs.org This predictive power allows for the rational design of more stable or, conversely, more readily biodegradable derivatives depending on the target application. rsc.org

The integration of these computational tools with experimental validation is a powerful strategy. For example, metabolic modeling has been used in conjunction with radiolabeling experiments to understand the synthesis of glycine betaine in biological systems, demonstrating how computational models can guide experimental design and interpret complex data. nih.govresearchgate.net

Expansion into Novel Bio-Based and Sustainable Chemical Methodologies

The growing demand for green chemistry is driving research towards the use of renewable resources and environmentally benign synthesis routes. google.com Future research on this compound will likely focus on developing bio-based and sustainable production methods.

One approach is the use of natural feedstocks. Glycine betaine, the precursor to this compound, is a natural and renewable raw material. rsc.org Similarly, the isopropyl alcohol component can be produced through fermentation processes. The synthesis of other QACs from natural oils like canola and coconut oil has been successfully demonstrated, paving the way for similar bio-based routes to this compound derivatives. researchgate.net

The development of greener synthetic methods is also a key research avenue. This includes the use of environmentally friendly solvents, or even solvent-free conditions, and catalysts that are more sustainable. rsc.org The goal is to create processes that minimize waste and avoid the use of toxic reagents, which has been a drawback of some traditional methods for synthesizing betaine esters. google.com The growing market for bio-based surfactants underscores the commercial potential of these sustainable methodologies. openpr.comresearchgate.netomnitechintl.com

Methodological Advancements in Analytical Characterization and Quantification

Accurate and sensitive analytical methods are essential for quality control, research, and monitoring of this compound and its derivatives. Future research will focus on developing and refining these analytical techniques.

High-performance liquid chromatography (HPLC) is a well-established method for the analysis of betaine and its esters. nih.govresearchgate.net Future advancements may involve the use of novel stationary phases, such as hydrophilic interaction liquid chromatography (HILIC), which has been shown to be effective for the separation of betaine. nih.govnih.gov Coupling HPLC with advanced detectors like mass spectrometry (MS) and evaporative light scattering detectors (ELSD) will continue to provide high sensitivity and specificity. nih.govnih.govnih.gov

There is also a trend towards the development of microextraction techniques for sample preparation, which reduce solvent consumption and improve efficiency. nih.govacs.org Techniques like dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME), often utilizing ionic liquids, could be adapted for the analysis of this compound in complex matrices. nih.govacs.orgresearchgate.net

The table below highlights some advanced analytical techniques and their potential applications for this compound.

Analytical Technique Application Advantages
HILIC-HPLC-MS/MSQuantification in complex matrices (e.g., environmental, biological samples)High selectivity and sensitivity for polar compounds nih.gov
HPLC-ELSDRoutine quality control and quantificationUniversal detection method, does not require a chromophore nih.gov
DLLME-GC/MSTrace analysis in aqueous samplesRapid, low solvent consumption, high enrichment factor nih.govacs.org
Raman SpectroscopyNon-destructive characterization and DS determinationMinimal sample preparation, provides structural information researchgate.net

Q & A

Q. What are the established synthetic routes for Betaine Isopropyl Ester Chloride, and how do reaction conditions influence yield and purity?

this compound can be synthesized via transesterification or esterification. For example, starch betainate synthesis involves a two-step process: (i) esterification of betaine hydrochloride to form an intermediate (e.g., methyl ester chloride), followed by (ii) transesterification with isopropyl alcohol in polar aprotic solvents or solvent-free mechanochemical methods (ball milling) . Reaction conditions such as temperature, solvent polarity, and catalyst selection critically impact yield. For instance, solvent-free methods reduce hydrolysis risks but may require longer reaction times. Purity is typically verified via elemental analysis or chromatography (e.g., LC-MS) .

Q. How can researchers characterize this compound and confirm its structural integrity?

Key characterization methods include:

  • FT-IR spectroscopy : To detect ester carbonyl (C=O) and quaternary ammonium groups (N⁺(CH₃)₃) .
  • Elemental analysis : To validate C, H, N, and Cl content against theoretical values .
  • NMR spectroscopy : Challenges arise due to paramagnetic impurities (e.g., cobalt in DES systems), but ¹H/¹³C NMR can resolve ester and betaine moieties in purified samples .
  • GC-MS : Useful for detecting volatile degradation products (e.g., dimethylglycine) under thermal stress .

Q. What factors influence the hydrolytic stability of this compound in aqueous systems?

Hydrolysis rates depend on:

  • pH : Alkaline conditions accelerate ester hydrolysis via nucleophilic attack by hydroxide ions.
  • Micellar catalysis : Self-assembly in micelles (driven by hydrophobic tail length) increases local hydroxide ion concentration, enhancing hydrolysis. For example, surfactants with longer hydrophobic tails (e.g., oleyl betaine) exhibit 30x faster hydrolysis than non-surface-active analogs .
  • Counterion competition : Chloride ions (from this compound) compete with hydroxide for micellar binding, reducing hydrolysis at high surfactant concentrations .

Advanced Research Questions

Q. How can micellar catalysis mechanisms be leveraged to modulate the reactivity of this compound in drug delivery systems?

Micellar systems can be engineered to control hydrolysis rates for sustained release. For example:

  • Tail length optimization : Longer hydrophobic tails (e.g., C18) lower critical micelle concentration (CMC), promoting micelle formation and faster hydrolysis .
  • Counterion selection : Replacing chloride with less competitive anions (e.g., sulfate) may enhance hydroxide availability in micelles, accelerating hydrolysis .
  • Co-solvents : Ethylene glycol in deep eutectic solvents (DES) stabilizes intermediates, enabling controlled degradation .

Q. What analytical challenges arise in detecting this compound degradation products, and how can they be resolved?

Degradation products like betaine aldehyde or dimethylglycine are non-volatile and polar, complicating GC-MS detection. Solutions include:

  • Derivatization : Use 2-bromoacetophenone to convert betaine into UV-active derivatives for LC-MS detection .
  • FT-IR spectroscopy : Identify non-volatile degradation products (e.g., betaine) in DES leachates, though overlapping peaks may require deconvolution .
  • Ion chromatography : Quantify chloride release during hydrolysis to infer degradation kinetics .

Q. How does this compound interact with biological membranes, and what methodological frameworks can quantify these interactions?

Betaine esters can integrate into lipid bilayers due to their amphiphilic structure. Methods to study interactions include:

  • Fluorescence resonance energy transfer (FRET) : Monitor membrane fluidity changes using biosensors (e.g., C3 biosensor) in live cells .
  • TEM and cryo-EM : Visualize nanofiber formation from cationized cellulose derivatives, which mimic membrane interactions .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between this compound and model membranes (e.g., DPPC liposomes) .

Q. What contradictions exist in the literature regarding the reducing capacity of this compound in metal leaching processes?

Studies conflict on whether betaine derivatives directly reduce cobalt(III) in DES systems:

  • Chloride-mediated reduction : Chloride anions (not betaine) may reduce cobalt(III) to cobalt(II), akin to HCl leaching .
  • Betaine oxidation : NMR evidence shows choline chloride oxidizes to betaine aldehyde, but LC-MS data in DES systems often lack betaine detection, suggesting alternative pathways .
    Resolution requires combining electrochemical analysis (e.g., cyclic voltammetry) with in situ FT-IR to track redox-active species .

Methodological Best Practices

Q. How should researchers design hydrolysis kinetic studies to account for micellar catalysis effects?

  • Pseudo-first-order kinetics : Maintain excess hydroxide ions to ensure pseudo-first-order conditions .
  • Surfactant concentration gradients : Test rates across a range of concentrations (below and above CMC) to identify micelle-driven rate enhancements .
  • Control experiments : Compare with non-surface-active esters (e.g., ethyl betainate) to isolate micellar effects .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for biomedical applications?

  • Stoichiometric precision : Use anhydrous conditions to prevent hydrolysis during esterification.
  • Purification : Employ column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol .
  • Batch consistency : Validate purity across batches via HPLC with UV/RI detection .

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